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Compound of Interest

Compound Name: 2,5-Difluoropyridin-4-amine

Cat. No.: B067493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two N-aryl

picolinamide derivatives: 3,6-dichloro-N-(4-fluorophenyl)picolinamide and N-(4-

methoxyphenyl)picolinamide. Picolinamides, amides derived from picolinic acid (pyridine-2-

carboxylic acid), are a significant class of compounds in medicinal chemistry and materials

science due to their diverse biological activities and their ability to form predictable

supramolecular assemblies through hydrogen bonding and π-stacking interactions. This guide

will objectively compare their solid-state conformations and intermolecular interactions,

supported by experimental data from single-crystal X-ray diffraction studies.

Performance Comparison of N-Aryl Picolinamide
Crystal Structures
The substitution pattern on both the pyridine and the N-aryl rings significantly influences the

molecular conformation and the crystal packing of picolinamide derivatives. Here, we compare

a dichlorinated, fluoro-substituted derivative with a methoxy-substituted analogue to elucidate

the impact of these different functionalities on the supramolecular architecture.

Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compared N-

aryl picolinamide derivatives, providing a direct comparison of their fundamental structural

properties.
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Parameter
3,6-dichloro-N-(4-
fluorophenyl)picolinamide[
1]

N-(4-
methoxyphenyl)picolinami
de[2]

Chemical Formula C₁₂H₇Cl₂FN₂O C₁₃H₁₂N₂O₂

Molecular Weight 285.10 g/mol 228.24 g/mol

Crystal System Orthorhombic Monoclinic

Space Group P bca P 2₁/n

Unit Cell Dimensions a = 24.921(2) Å a = 10.457(3) Å

b = 4.3735(6) Å b = 9.851(3) Å

c = 11.1723(14) Å c = 11.393(3) Å

α = 90° α = 90°

β = 90° β = 101.99(3)°

γ = 90° γ = 90°

Unit Cell Volume 1217.7(2) Å³ 1147.2(6) Å³

Molecules per Unit Cell (Z) 4 4

Key Torsion Angle (N_pyridine

—C—C_carbonyl—N_amide)
Not specified 3.1(4)°

Dihedral Angle (Pyridine ring to

Phenyl ring)
42.5(2)° 14.25(5)°

Key Observations:

Molecular Planarity:N-(4-methoxyphenyl)picolinamide exhibits a much smaller dihedral angle

between the pyridine and phenyl rings (14.25°) compared to the dichlorinated derivative

(42.5°), indicating a more planar conformation. This planarity is facilitated by intramolecular

hydrogen bonding.[1][2]

Crystal Packing: The difference in crystal systems (Orthorhombic vs. Monoclinic) and space

groups reflects distinct packing arrangements, influenced by the different substituents and
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their resulting intermolecular interactions.

Intramolecular Interactions:3,6-dichloro-N-(4-fluorophenyl)picolinamide features an

intramolecular N—H⋯N hydrogen bond.[1] In contrast, N-(4-methoxyphenyl)picolinamide is

stabilized by two intramolecular hydrogen bonds: N—H⋯N and C—H⋯O.[2]

Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through

single-crystal X-ray diffraction. The general workflow and specific synthetic procedures are

detailed below.

General Experimental Workflow for Single-Crystal X-ray
Diffraction

Synthesis & Crystallization Data Collection Structure Solution & Refinement

Synthesis of Picolinamide Derivative Purification Single Crystal Growth Crystal Mounting X-ray Diffraction Data Collection Structure Solution (e.g., SHELXS) Structure Refinement (e.g., SHELXL) Validation & Analysis

Click to download full resolution via product page

General workflow for X-ray crystallography.

1. Synthesis and Crystallization:

3,6-dichloro-N-(4-fluorophenyl)picolinamide: The synthesis method is not detailed in the

provided search results. Single crystals were obtained for X-ray analysis.[1]

N-(4-methoxyphenyl)picolinamide: The synthesis involves the acylation of an amine with an

acyl chloride or the use of coupling agents to facilitate the reaction between a carboxylic acid

and an amine.[2]

2. Data Collection:
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For 3,6-dichloro-N-(4-fluorophenyl)picolinamide, data was collected on a Bruker SMART

CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 298 K.[1]

For N-(4-methoxyphenyl)picolinamide, the data collection details are not specified in the

provided search results but would involve a similar diffractometer setup.

3. Structure Solution and Refinement:

The structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide was solved using SHELXS97

and refined with SHELXL97.[1]

The structure of N-(4-methoxyphenyl)picolinamide was solved and refined using standard

crystallographic software packages.[2]

Supramolecular Assembly and Intermolecular
Interactions
The crystal packing of these derivatives is dictated by a network of non-covalent interactions.

The nature and geometry of these interactions are influenced by the substituents on the

aromatic rings.
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Key intermolecular interactions in the compared structures.

In the crystal structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide, the molecules are

stabilized by intramolecular N—H⋯N hydrogen bonds. The crystal packing is further governed

by intermolecular C—H⋯O and C—H⋯F interactions, as well as C—Cl short contacts.[1]

For N-(4-methoxyphenyl)picolinamide, Hirshfeld surface analysis reveals that H⋯H interactions

are dominant, followed by C⋯H and O⋯H interactions.[2] This indicates that van der Waals

forces and hydrogen bonding are crucial for the crystal packing. The planarity of the molecule,

stabilized by intramolecular hydrogen bonds, facilitates efficient packing.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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